4-Acetylpyridine
Overview
Description
4-Acetylpyridine (4-AP) is a compound that has been extensively studied due to its various applications in analytical chemistry, spectroscopy, and as a precursor for the synthesis of other chemicals. It is known for its spectroscopic properties, which have been analyzed using different spectral methods and density functional theory (DFT) calculations . The compound has also been used as a catalyst in acetylation reactions .
Synthesis Analysis
The synthesis of 4-acetylpyridine derivatives has been explored in several studies. For instance, 4-acetylpyridine has been used as a precursor for the synthesis of Schiff-Base ligands . Additionally, it has been combined with other compounds such as 4-aminobenzoic acid to form adducts with potential nonlinear optical (NLO) properties . The synthesis processes often involve reactions such as esterification, Claisen condensation, and slow solvent evaporation solution growth techniques .
Molecular Structure Analysis
The molecular structure of 4-acetylpyridine and its derivatives has been determined using various techniques, including X-ray diffraction, NMR spectral studies, and DFT calculations . These studies have provided insights into the conformational preferences of the acetyl group and the structural properties of the pyridine ring . The molecular complex of 4-acetylpyridine with pentachlorophenol, for example, has been characterized by a slightly twisted plane between the pyridine and phenol rings .
Chemical Reactions Analysis
4-Acetylpyridine participates in various chemical reactions, including acetylation, where it acts as a catalyst . It forms complexes with other compounds, such as pentachlorophenol, through hydrogen bonding . The compound's reactivity has also been utilized in the synthesis of thiosemicarbazones and their metal complexes, which have been studied for their spectroscopic, structural, and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-acetylpyridine have been investigated through spectroscopic studies, including IR, NMR, and UV-Vis spectroscopy . These studies have revealed details about the vibrational and structural properties of the compound. The thermal stability, mechanical properties, and laser damage threshold of 4-acetylpyridine derivatives have also been examined, indicating their potential for various applications .
Scientific Research Applications
Spectroscopic Analysis
- Density Functional Theory Studies on FT-IR and Raman Spectra : 4-Acetylpyridine's infrared and Raman spectra were determined using the liquid film method. The study provides detailed assignments of observed bands, useful in the fingerprinting of related compounds (Cui Feng-hu, 2014).
- DFT Simulation and Spectroscopic Investigations : Analysis of UV–Vis and infrared spectra of 4-Acetylpyridine provides insights into its vibrational and structural properties, contributing to the understanding of its electronic properties (A. Atilgan et al., 2018).
Biological Applications
- In Bioinorganic Chemistry and Medicinal Chemistry : 4-Acetylpyridine is used as a chemical intermediate in various fields, including pharmaceuticals. It's involved in the synthesis of metalloprotein/enzyme models and contributes to cancer diagnosis and treatment research (H. Ali, 2012).
- Stereo-selective Reduction in Biological Systems : The enzyme catalyzing the stereo-selective reduction of acetylpyridines, including 4-Acetylpyridine, in rat liver, has been identified and characterized. This is significant for understanding reductive metabolism in biological systems (K. Uwai et al., 2005).
Chemical Synthesis and Applications
- Synthesis of Complexes for Biological Studies : Research on transition metal ion complexes synthesized from 4-Acetylpyridine derivatives highlights their potential in DNA and protein degradation, as well as their antimicrobial and antioxidative properties (U. el-Ayaan et al., 2009).
- Microwave-Promoted Synthesis : Utilizing 4-Acetylpyridine in microwave-irradiated reactions, enhancing the efficiency of synthesizing aryl-terpyridines and triarylpyridines (S. Tu et al., 2005).
Antimicrobial Properties
- Antimicrobial and Antioxidant Activity : Compounds derived from condensation reactions involving 4-Acetylpyridine have shown moderate antifungal activity and potential for antibacterial applications (R. Rusnac et al., 2020).
Corrosion Inhibition
- Use as a Corrosion Inhibitor : 4-Acetylpyridine derivatives have been explored as inhibitors for mild steel corrosion, highlighting its potential application in industrial processes (S. Kumar et al., 2011).
Structural and Photochemical Properties
- Study on Electronic Structure and Photochemistry : Investigation into the effect of substituents on 4-Acetylpyridine's electronic structure, spectra, and photochemical properties provides insights into the design of complexes with specific properties (Amer A. G. Al Abdel Hamid et al., 2012).
Enzyme Inhibition and Neurodegenerative Diseases
- Inhibition of Monoamine Oxidase and Acetylcholinesterase : Derivatives of 4-Acetylpyridine have shown inhibitory effects on human monoamine oxidase and acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (Melissa D'Ascenzio et al., 2015).
Safety And Hazards
4-Acetylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .
Relevant Papers One relevant paper discusses the synthesis of heteroaromatic hybrid chalcones, where 4-acetylpyridine is used in the preparation of these compounds .
properties
IUPAC Name |
1-pyridin-4-ylethanone | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQUKDQWMMOHSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Record name | 4-ACETYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID0022147 | |
Record name | 4-Acetylpyridine | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
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Physical Description |
4-acetylpyridine is a dark amber liquid. (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Boiling Point |
414 °F at 760 mmHg (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Density |
1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 4-ACETYLPYRIDINE | |
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Vapor Pressure |
4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Product Name |
4-Acetylpyridine | |
CAS RN |
1122-54-9 | |
Record name | 4-ACETYLPYRIDINE | |
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Record name | 4-Acetylpyridine | |
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Record name | 4-Acetylpyridine | |
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Record name | 4-Acetylpyridine | |
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Record name | Ethanone, 1-(4-pyridinyl)- | |
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Record name | 4-Acetylpyridine | |
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Record name | Methyl 4-pyridyl ketone | |
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Record name | 4-ACETYLPYRIDINE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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